molecular formula C13H18N4O3S B2683972 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 2034354-41-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Cat. No. B2683972
CAS RN: 2034354-41-9
M. Wt: 310.37
InChI Key: IYMXWGMWCWSOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a chemical compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and as such, it has become a topic of interest for many researchers in the field.

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of sulfonamides, including compounds with structures similar to "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide," have been synthesized for potential antibacterial applications. For instance, Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. They explored various derivatives, leading to the discovery of compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have also been evaluated for their anticancer and radiosensitizing effects. Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives, exploring their in-vitro anticancer activity against human tumor cell lines. This study highlighted compounds with significant activity, suggesting the potential utility of sulfonamide derivatives in cancer treatment and radiosensitization (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Corrosion Inhibition

The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Sappani and Karthikeyan (2014) tested derivatives for inhibiting mild steel corrosion in an acidic medium, demonstrating that certain sulfonamide-based compounds could significantly increase inhibition efficiency, suggesting their application in corrosion protection (Sappani & Karthikeyan, 2014).

Heterocyclic Compound Synthesis

Additionally, there is research focused on the synthesis of heterocyclic compounds for various applications. Tucker, Chenard, & Young (2015) developed a protocol for the synthesis of pyrazole-4-sulfonamides, demonstrating the compound's utility in generating heterocyclic sulfonyl fluorides and sulfonamides. This work contributes to the field of parallel medicinal chemistry, showcasing the versatility of sulfonamide derivatives in synthesizing novel compounds with potential biological activity (Tucker, Chenard, & Young, 2015).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-21(19,17-5-1-2-6-17)15-4-7-16-10-13(9-14-16)12-3-8-20-11-12/h3,8-11,15H,1-2,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMXWGMWCWSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

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